![molecular formula C69H128O6 B1655511 2,3-bis[[(E)-docos-13-enoyl]oxy]propyl (E)-docos-13-enoate CAS No. 37635-44-2](/img/structure/B1655511.png)
2,3-bis[[(E)-docos-13-enoyl]oxy]propyl (E)-docos-13-enoate
説明
This compound is a type of fatty acid ester. Fatty acid esters are typically derived from vegetable oils and are commonly used in a variety of industries, including food, cosmetics, and biofuels .
Chemical Reactions Analysis
Fatty acid esters can undergo a variety of chemical reactions, including hydrolysis, oxidation, and polymerization . The specific reactions that this compound would undergo would depend on the conditions and reagents present.科学的研究の応用
Nutraceutical Applications
Tribrassidin, due to its structure as a triglyceride of (E)-13-docosenoic acid, may be explored for its potential use as a nutraceutical ingredient. Nutraceuticals are products derived from food sources with extra health benefits in addition to their basic nutritional value. The compound’s lipid structure could be beneficial in the development of functional foods that aim to promote heart health, given the known benefits of certain fatty acids in cardiovascular wellness .
Lipidomics Research
In lipidomics, which is the large-scale study of pathways and networks of cellular lipids in biological systems, Tribrassidin can be used as a standard or reference compound. Its unique fatty acid composition makes it a valuable molecule for comparative studies in lipid analysis and for the calibration of mass spectrometry equipment .
Soil Science
The application of plant-derived lipid molecular proxies in soil science is an emerging field. Tribrassidin, as a plant-derived lipid, could be used to infer changes in past vegetation composition and to unravel the turnover of soil organic matter. Its stability and distinctive molecular structure make it a potential biomarker for such studies .
Cardiovascular Research
Given the structural similarity of Tribrassidin to other triglycerides that influence heart health, it could be used in cardiovascular research. Studies could explore its impact on triglyceride levels, cholesterol, and overall heart health, potentially leading to new treatments or dietary recommendations .
Metabolic Studies
Tribrassidin could be used in metabolic studies to understand the absorption and metabolism of medium-chain fatty acids. Its metabolism could be compared to that of long-chain fatty acids to determine its effects on energy production and storage .
Pharmaceutical Formulations
As a triglyceride, Tribrassidin might be incorporated into pharmaceutical formulations, particularly those aimed at delivering lipid-soluble drugs. Its structure could be utilized to enhance the bioavailability of certain medications, making them more effective .
Cosmetic Industry
In the cosmetic industry, triglycerides like Tribrassidin are often used as emollients and skin-conditioning agents. Research into its application could lead to the development of new skincare products that leverage its moisturizing properties .
Food Industry Applications
Tribrassidin could be investigated for its use in the food industry as an additive or ingredient. Its potential as a source of medium-chain fatty acids could be beneficial in creating food products that offer a quick source of energy without contributing to long-term fat storage .
特性
IUPAC Name |
2,3-bis[[(E)-docos-13-enoyl]oxy]propyl (E)-docos-13-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25+,29-26+,30-27+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDSPGKDYYRNYJI-WUOFIQDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H128O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1053.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-bis[[(E)-docos-13-enoyl]oxy]propyl (E)-docos-13-enoate | |
CAS RN |
37635-44-2 | |
| Record name | Tribrassidin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037635442 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIBRASSIDIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAB36HSK5K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Spiro[3.3]heptan-2-ylethanol](/img/structure/B1655430.png)
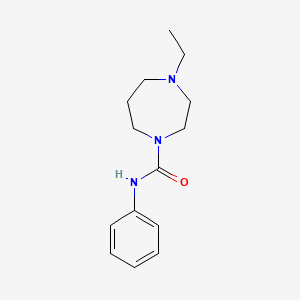
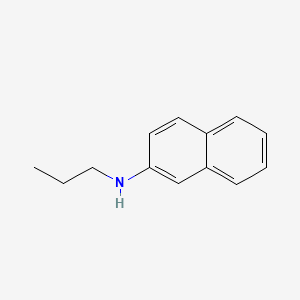
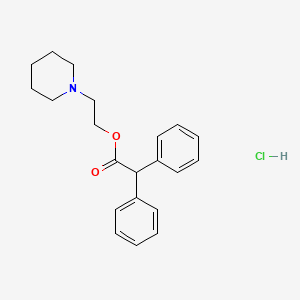
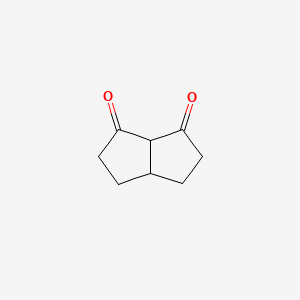

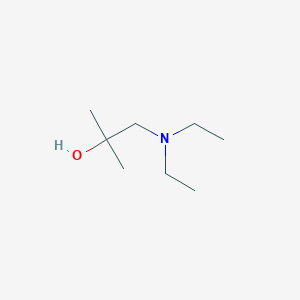


![Benzothiazolium, 3-ethyl-2-[5-[3-[(3-ethyl-2(3H)-benzothiazolylidene)methyl]-5,5-dimethyl-2-cyclohexen-1-ylidene]-1,3-pentadien-1-yl]-, iodide (1:1)](/img/structure/B1655445.png)
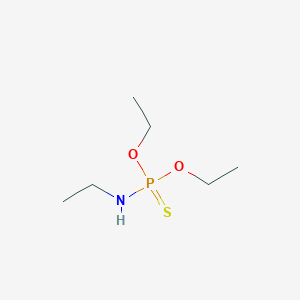
![(1s,3r,4r)-3-[(Tert-butoxycarbonyl)amino]-4-[(methylsulfonyl)oxy]cyclohexanecarboxylic acid ethyl ester](/img/structure/B1655449.png)
